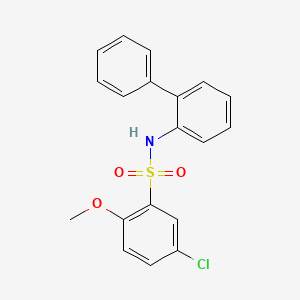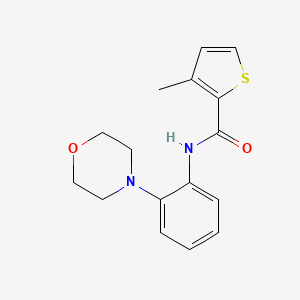![molecular formula C7H6F2N2O4S B7543603 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline, commonly known as Difluoromethylsulfonyl-4-nitroaniline (DFMSA), is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 247.13 g/mol. DFMSA has been used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline involves the nucleophilic attack of thiols on the difluoromethylsulfonyl group. The reaction leads to the formation of a thioether adduct and the release of difluoromethanesulfonic acid. The thioether adduct can be detected spectrophotometrically at a wavelength of 400 nm. The reaction is shown below:
Biochemical and Physiological Effects:
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects. However, it should be noted that 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline is a potent oxidizing agent and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time. It has a high selectivity for thiols and does not react with other biomolecules such as proteins, nucleic acids, or carbohydrates. However, 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has some limitations as well. It is not suitable for the detection of low levels of thiols and can give false-positive results in the presence of other reducing agents such as ascorbic acid or glutathione.
Orientations Futures
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several potential future directions in scientific research. It can be used for the development of new diagnostic tools for the detection of thiols in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline can also be used for the development of new drugs that target thiols and their related pathways. Further research is needed to explore the full potential of 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline in various fields of scientific research.
Conclusion:
In conclusion, 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline is a chemical compound that has been widely used in scientific research as a reagent for the detection and quantification of thiols. It has a high selectivity for thiols and does not react with other biomolecules. 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several potential future directions in scientific research, including the development of new diagnostic tools and drugs. However, it has some limitations as well and should be handled with care due to its oxidizing properties.
Méthodes De Synthèse
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline can be synthesized by reacting 4-nitroaniline with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline as a yellow crystalline solid. The reaction is shown below:
Applications De Recherche Scientifique
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has been widely used in scientific research as a reagent for the detection and quantification of thiols. Thiols are important biomolecules that play a crucial role in various physiological processes such as redox signaling, detoxification, and protein folding. 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline reacts with thiols to form a yellow-colored adduct that can be detected spectrophotometrically. This reaction has been used to quantify the levels of thiols in biological samples such as blood, urine, and tissues.
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O4S/c8-7(9)16(14,15)6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWIUITWKHNDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Difluoromethyl)sulfonyl]-4-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
